molecular formula C26H27F3N2O5 B015275 Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 887406-99-7

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Cat. No. B015275
M. Wt: 504.5 g/mol
InChI Key: ZGNQAFVUUQTGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,4-dihydropyridine derivatives often involves modified Hantzsch reactions or condensation processes involving various aldehydes, amines, and acetoacetate or acetoacetamide derivatives under specific conditions to achieve high yields and selectivity (Suh & Hong, 1990). Innovations in synthetic routes, such as microwave-assisted synthesis and eco-friendly methods, have also been explored to enhance the efficiency and sustainability of the synthesis process (Zhang, Pan, & Liu, 2009).

Molecular Structure Analysis

The molecular structure of 1,4-dihydropyridine derivatives is characterized by X-ray diffraction methods, revealing insights into their conformation, bonding, and stereochemistry. These structures typically exhibit a boat-type conformation, with the degree of ring puckering and distortion influenced by substituent positioning and interring bond conformation (Fossheim, Svarteng, Mostad, Romming, Shefter, & Triggle, 1982).

Chemical Reactions and Properties

1,4-Dihydropyridines engage in various chemical reactions, such as Diels-Alder reactions, and exhibit properties like tautomerism and stereoisomerism. These reactions and properties are crucial for understanding their biological activities and developing new derivatives with enhanced selectivity and potency (Acheson & Paglietti, 1979).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the formulation and application of these compounds. The crystal structure analysis provides insights into the intermolecular interactions, which are critical for understanding the stability and solubility of these compounds (Metcalf & Holt, 2000).

Chemical Properties Analysis

1,4-Dihydropyridines exhibit a wide range of chemical properties, including redox behavior, which is pivotal for their biological activities. These compounds can act as electron donors or acceptors, mimicking the behavior of NAD(P)H and playing a crucial role in various biochemical processes (Borgarelli, Lenaers, De Borggraeve, & Ismalaj, 2022).

properties

IUPAC Name

methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N2O5/c1-14-21(24(32)30-13-16-10-17(34-3)12-18(11-16)35-4)23(22(15(2)31-14)25(33)36-5)19-8-6-7-9-20(19)26(27,28)29/h6-12,23,31H,13H2,1-5H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNQAFVUUQTGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392817
Record name Methyl 5-{[(3,5-dimethoxyphenyl)methyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS RN

887406-99-7
Record name Methyl 5-{[(3,5-dimethoxyphenyl)methyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.